Acid-PEG3-mono-methyl ester is a derivative of polyethylene glycol, characterized by the presence of a terminal carboxylic acid and a mono-methyl ester group. This compound, identified by the CAS number 1807505-26-5, is notable for its hydrophilic properties, which enhance its solubility in aqueous environments. It is primarily utilized in bioconjugation and drug delivery systems, facilitating the formation of stable amide bonds with primary amines through activation agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N'-dicyclohexylcarbodiimide .
The synthesis of Acid-PEG3-mono-methyl ester generally involves the following steps:
In industrial settings, bulk activation of carboxylic acids followed by continuous esterification in reactors is preferred to ensure consistent product quality. The reaction conditions are optimized to favor the formation of monoesters over diesters, which can occur in excess polyethylene glycol scenarios .
The molecular formula for Acid-PEG3-mono-methyl ester is , with a molecular weight of approximately 264.27 g/mol. The structure consists of a polyethylene glycol backbone with a terminal carboxylic acid and a methyl ester group.
Acid-PEG3-mono-methyl ester can participate in several chemical reactions:
For hydrolysis reactions, strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are typically employed as catalysts. In amide bond formation, EDC or DCC serves as an activator to facilitate the reaction with primary amines, leading to polyethylene glycol derivatives with amide linkages .
Acid-PEG3-mono-methyl ester acts primarily as a linker in PROteolysis-TArgeting Chimeras (PROTACs). This mechanism involves connecting two different ligands through the compound, enabling selective degradation of target proteins via the ubiquitin-proteasome system.
The hydrophilic nature of the polyethylene glycol linker enhances solubility in aqueous environments, facilitating better interaction with cellular components and improving drug efficacy. Environmental factors such as temperature can influence stability and action efficacy .
Relevant analyses often involve assessing stability under various conditions, including pH variations and temperature fluctuations .
Acid-PEG3-mono-methyl ester has significant applications in scientific research:
The compound's ability to modify pharmacokinetic profiles makes it invaluable in developing more effective treatment modalities across various diseases.
PEGylation—the covalent attachment of PEG polymers to therapeutic molecules—originated in the 1970s with Frank Davis’s work on non-specific modification of adenosine deaminase [4]. Early PEG reagents were polydispersed mixtures of varying chain lengths (PDI >1.2), leading to heterogeneous conjugates with inconsistent biological behavior [2] [8]. The FDA’s 1990 approval of Adagen® (PEG-adenosine deaminase) validated PEGylation’s ability to reduce immunogenicity and extend circulation half-life [4] [5]. Subsequent generations evolved toward site-specific conjugation:
Table 1: Evolution of PEGylated Therapeutics
Drug (Approval Year) | Innovation | Impact |
---|---|---|
Adagen® (1990) | First PEGylated protein; polydispersed PEG | Treated severe combined immunodeficiency (SCID) |
Neulasta® (2002) | N-terminus-specific PEGylation | Reduced dosing frequency for neutropenia |
Cimzia® (2008) | Thiol-directed PEGylation (Fab’ fragment) | Enabled PEG-antibody fragment for autoimmune diseases |
Recent ADCs/Protacs | Acid-PEG3-mono-methyl ester linkers | Precision conjugation of cytotoxic payloads/protein degraders [1] |
The advent of monodispersed PEGs like Acid-PEG3-mono-methyl ester enabled controlled linker engineering for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1] [8].
Acid-PEG3-mono-methyl ester’s molecular architecture confers unique advantages in bioconjugation:
Table 2: Molecular Properties of Acid-PEG3-mono-methyl Ester
Property | Value | Functional Implication |
---|---|---|
Molecular weight | 264.27 g/mol | Low immunogenicity; ideal for small-molecule conjugates |
Solubility | ≥100 mg/mL in DMSO | Facilitates organic synthesis workflows [1] |
Chain length | 3 ethylene oxide units | Balances hydrophilicity and steric effects [2] |
Functional groups | Methyl ester, carboxylic acid | Enables sequential conjugation strategies |
Compared to larger PEGs (e.g., PEG5k), the PEG3 spacer minimizes viscosity issues and maintains renal clearance kinetics [8].
This linker excels in two emerging therapeutic modalities:
Ligand–Acid-PEG3-mono-methyl ester–Target Binder → PROTAC
Table 3: Synthetic Applications of Acid-PEG3-mono-methyl Ester
Conjugation Strategy | Reaction Partners | Therapeutic Outcome |
---|---|---|
Carbodiimide (EDC) coupling | Amines (lysine, peptide N-terminus) | Stable amide bonds for ADC/PROTAC assembly [1] |
Ester hydrolysis | Alkaline/acidic conditions | Controlled drug release in acidic environments |
Stepwise PROTAC synthesis | E3 ligands + target binders | Enhanced protein degradation efficiency [9] |
The linker’s compatibility with diverse chemistries (e.g., NHS esters, maleimides) underscores its versatility in generating homogeneous bioconjugates [3] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0